Ethyl methyl cyclopropane-1,2-dicarboxylate
Overview
Description
2-(Methoxycarbonyl)cyclopropanecarboxylic acid ethyl ester is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclopropane, featuring both methoxycarbonyl and ethyl ester functional groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of 2-(Methoxycarbonyl)cyclopropanecarboxylic acid ethyl ester may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized cyclopropane derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)cyclopropanecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into potential therapeutic applications involves using the compound as a precursor for drug development.
Industry: It finds use in the production of specialty chemicals and materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)cyclopropanecarboxylic acid ethyl ester involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and transesterification reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions enable the compound to exert its effects in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylcyclopropanecarboxylate: Similar in structure but with a methyl group instead of a methoxycarbonyl group.
Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester: Another related compound with a different substitution pattern on the cyclopropane ring.
Uniqueness
2-(Methoxycarbonyl)cyclopropanecarboxylic acid ethyl ester is unique due to the presence of both methoxycarbonyl and ethyl ester groups, which impart distinct reactivity and functional properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
1-O-ethyl 2-O-methyl cyclopropane-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-12-8(10)6-4-5(6)7(9)11-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYXXNEDUYTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955355 | |
Record name | Ethyl methyl cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878-14-8, 33769-98-1 | |
Record name | 1,2-Cyclopropanedicarboxylic acid, 1-ethyl 2-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC245494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl methyl cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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